Cytosaminomycin D
CAS No.: 157878-05-2
Cat. No.: VC21105298
Molecular Formula: C23H36N4O8
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157878-05-2 |
|---|---|
| Molecular Formula | C23H36N4O8 |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |
| Standard InChI | InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+ |
| Standard InChI Key | BIKHRIBBGRUYFE-YRNVUSSQSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
| SMILES | CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
| Canonical SMILES | CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Introduction
Chemical Properties and Structure
Cytosaminomycin D is a complex pyrimidine nucleoside characterized by a distinctive molecular structure. It has the molecular formula C23H36N4O8 with a molecular weight of 496.55 and is identified by the CAS number 157878-05-2 . The compound's IUPAC name is (E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide . Cytosaminomycin D appears as a white powder with a density of 1.42 g/cm³ and demonstrates solubility in methanol, which is consistent with its polar functional groups .
The compound possesses a complex structure consisting of a cytosine nucleobase modified with a tiglic acid (2-methyl-2E-butenoic acid) moiety attached to the para-aminobenzoic acid (PABA) unit via an amide bond . A distinguishing feature of Cytosaminomycin D is the E-configuration of the double bond in the tiglic acid portion, which has been confirmed through nuclear magnetic resonance (NMR) studies. The orientation was determined by examining the chemical shifts of C-11 (δ 14.5) and C-12 (12.2), which are characteristic of the E-configuration rather than the Z-configuration found in related compounds .
Structural Components and Nomenclature
Cytosaminomycin D contains an aminodeoxydisaccharide component with an α-(1→4)-glycosidic linkage, which is characteristic of the amicetin family of antibiotics . The compound's synonym, N-(2-Methyl-2-butenoyl)-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine, reflects its complex structure containing modified sugar moieties connected to a cytosine base . This structural complexity contributes to its specific biological activities and has presented significant challenges for total chemical synthesis.
Table 1: Physical and Chemical Properties of Cytosaminomycin D
| Property | Value |
|---|---|
| CAS Number | 157878-05-2 |
| Molecular Formula | C23H36N4O8 |
| Molecular Weight | 496.55 |
| Physical Appearance | White Powder |
| Density | 1.42 g/cm³ |
| Solubility | Soluble in Methanol |
| InChI Key | BIKHRIBBGRUYFE-MPFXDSPDSA-N |
Biosynthesis and Production
Cytosaminomycin D is a natural product biosynthesized by the actinomycete strain Streptomyces sp. KO-8119, which was originally isolated from soil samples . The production of this compound occurs during the fermentation process of the microorganism, highlighting the importance of actinomycetes as prolific producers of bioactive secondary metabolites with pharmaceutical potential.
Isolation and Purification
The isolation of Cytosaminomycin D from bacterial cultures involves a multi-step process beginning with fermentation of the producing strain Streptomyces sp. KO-8119 . The compound is extracted from the fermentation broth using solvent extraction techniques, followed by purification through silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) . This purification sequence is essential for obtaining the compound in sufficient purity for biological testing and structural characterization.
The discovery of Cytosaminomycin D and related compounds emerged from screening programs aimed at identifying new anticoccidial agents . These screening efforts utilized an in vitro assay system with primary chicken embryonic cells as hosts for Eimeria tenella, representing a more physiologically relevant model than previous assay systems that employed baby hamster kidney (BHK-21) cells .
Biological Activity
Cytosaminomycin D demonstrates significant biological activities, particularly against parasitic and bacterial pathogens. Its primary application has been investigated in the context of anticoccidial activity, where it has shown promising effects against Eimeria tenella, a protozoan parasite responsible for causing coccidiosis in poultry .
Anticoccidial Properties
The anticoccidial activity of Cytosaminomycin D has been evaluated in chicken embryo cells, where the compound demonstrates activity at a concentration of 2.5 μg/mL without causing cell cleavage . This property makes it a potential candidate for veterinary applications in the poultry industry, where coccidiosis represents a significant economic burden.
Chemical Synthesis
The total synthesis of Cytosaminomycin D represents a significant achievement in synthetic organic chemistry due to the structural complexity of the molecule. In 2021, Fu Jiqiang, Xu Peng, and Yu Biao reported the first successful total synthesis of Cytosaminomycin D along with other members of the amicetin family .
Synthetic Approach and Methodology
The synthetic strategy for Cytosaminomycin D employs several key reactions and intermediates. The approach utilizes glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic aminodeoxydisaccharides with α-(1→4)-glycosidic linkages . This is followed by gold(I)-catalyzed N-glycosylation to form the 2-deoxy-β-nucleosides, a critical step in assembling the complex nucleoside structure .
A particularly noteworthy aspect of the synthesis is the identification that the 3-O-protecting group in the 2-deoxydisaccharide donors plays a crucial role in successful N-glycosylation for assembling the cytosaminomycin disaccharide nucleosides . This insight has important implications for the synthesis of related complex nucleoside antibiotics. The final stages of the synthesis involve amidation reactions and global deprotection to yield the target compound .
Synthetic Challenges
Structure-Activity Relationships
Understanding the structure-activity relationships of Cytosaminomycin D and related compounds is essential for developing more potent and selective analogs. The cytosine group present in Cytosaminomycin D is identified as a structural feature associated with large ribosomal subunit inhibition, which may contribute to its antibacterial properties . This functional group is found in 28 bioactive molecules that act as large ribosomal subunit inhibitors .
The tiglic acid moiety with the E-configuration appears to influence the biological activity profile of Cytosaminomycin D compared to other members of the amicetin family. The structural variations between Cytosaminomycins A, B, C, and D correlate with differences in their biological activities, particularly their antibacterial potencies .
Future Research Perspectives
The unique structural features and biological activities of Cytosaminomycin D create opportunities for further research and development. Future investigations may focus on the development of synthetic or semi-synthetic analogs with enhanced biological properties, improved pharmacokinetic profiles, or reduced toxicity.
Research Gaps and Opportunities
Several aspects of Cytosaminomycin D remain to be fully explored, including detailed mechanistic studies of its action against coccidia, comprehensive toxicology evaluations, and investigation of its effects against a broader range of pathogens. Additionally, the development of more efficient synthetic routes or biosynthetic engineering approaches could facilitate access to this complex molecule and its derivatives for further biological testing and application development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume